molecular formula C14H11NO4S B8457952 2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione CAS No. 60206-98-6

2-(2-Oxopropyl)-1H-1lambda~6~-naphtho[2,1-d][1,2]thiazole-1,1,3(2H)-trione

Cat. No. B8457952
M. Wt: 289.31 g/mol
InChI Key: RUWJPGMISQDQCO-UHFFFAOYSA-N
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Patent
US03992535

Procedure details

28.9 gm (1.0 mol) of 2-acetonyl-3-oxo-naphth[2,1-d]isothiazoline-1,1-dioxide were added to a solution of 4.7 gm (2.04 gm-atom) of sodium in 125 ml of ethanol at 30° C. The resulting mixture was kept at 55° C for 2 hours, while stirring, and was subsequently refluxed for 15 minutes. After cooling, the reaction mixture was acidified with 350 ml of aqueous 9% hydrochloric acid, and the solid product formed thereby was suction-filtered off and washed with ice-cold 50% ethanol. Recrystallization from ethanol yielded 15.6 gm (54% of theory) of 3-acetyl-4-hydroxy-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide, m.p. 191°-192° C.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:9](=[O:10])[C:8]2[CH:11]=[CH:12][C:13]3[C:18]([C:7]=2[S:6]1(=[O:20])=[O:19])=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:2]([CH3:4])=[O:3].[Na].Cl>C(O)C>[C:2]([C:1]1[NH:5][S:6](=[O:20])(=[O:19])[C:7]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][C:8]=2[C:9]=1[OH:10])(=[O:3])[CH3:4] |^1:20|

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
C(C(=O)C)N1S(C2=C(C1=O)C=CC1=CC=CC=C12)(=O)=O
Name
Quantity
4.7 g
Type
reactant
Smiles
[Na]
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was subsequently refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid product formed
FILTRATION
Type
FILTRATION
Details
thereby was suction-filtered off
WASH
Type
WASH
Details
washed with ice-cold 50% ethanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)C=1NS(C2=C(C1O)C=CC1=CC=CC=C12)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 5.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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